molecular formula C7H4ClF3N4 B15132445 2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine

2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine

Cat. No.: B15132445
M. Wt: 236.58 g/mol
InChI Key: PVFQHENOTUVVSJ-UHFFFAOYSA-N
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Description

2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine is a heterocyclic compound that contains a pyridine ring substituted with azidomethyl, chloro, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine with sodium azide in the presence of a suitable solvent, such as dimethylformamide (DMF), under controlled temperature conditions . The reaction proceeds via nucleophilic substitution, where the azide ion replaces a leaving group on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated systems for precise control of temperature and reagent addition, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide in DMF.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C).

    Cycloaddition: Alkynes in the presence of copper(I) catalysts.

Major Products Formed

    Nucleophilic Substitution: Various substituted pyridines depending on the nucleophile used.

    Reduction: 2-(Aminomethyl)-3-chloro-5-(trifluoromethyl)pyridine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine depends on its application. In organic synthesis, the azide group can act as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, the compound’s biological activity would depend on its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2-(Azidomethyl)-3-chloro-5-(difluoromethyl)pyridine: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    2-(Azidomethyl)-3-chloro-5-methylpyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring.

Uniqueness

The presence of the trifluoromethyl group in 2-(Azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine imparts unique properties, such as increased lipophilicity and metabolic stability, which can be advantageous in medicinal chemistry. Additionally, the azidomethyl group provides a versatile handle for further chemical modifications, making this compound a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-(azidomethyl)-3-chloro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3N4/c8-5-1-4(7(9,10)11)2-13-6(5)3-14-15-12/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVFQHENOTUVVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CN=[N+]=[N-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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